molecular formula C12H17N3O4 B098164 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate CAS No. 19351-36-1

2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate

Cat. No. B098164
CAS RN: 19351-36-1
M. Wt: 267.28 g/mol
InChI Key: ZMKIXJQHDMCXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate, also known as QX-314, is a membrane-impermeable lidocaine derivative that has been widely used in scientific research to study the function of voltage-gated sodium channels. It is a quaternary ammonium compound that cannot cross the cell membrane, making it an ideal tool for studying the role of sodium channels in neuronal function.

Mechanism Of Action

2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate works by selectively blocking voltage-gated sodium channels in nociceptive neurons, which are responsible for transmitting pain signals to the brain. Unlike lidocaine, which can cross the cell membrane and affect all sodium channels, 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate is unable to cross the cell membrane and therefore only affects the channels on the surface of the cell.

Biochemical And Physiological Effects

2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate has been shown to effectively block pain signaling in animal models, without affecting other sensory modalities such as touch or temperature. It has also been shown to have a longer duration of action compared to lidocaine, making it a promising candidate for the development of new pain therapies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate is its selectivity for nociceptive neurons, which allows for the study of pain signaling without affecting other sensory modalities. However, its inability to cross the cell membrane limits its use in certain experimental settings, and its high cost can also be a limiting factor.

Future Directions

There are several potential future directions for the use of 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate in scientific research. One area of focus is the development of new pain therapies that utilize 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate or similar compounds to selectively block pain signaling. Another area of research is the study of the role of sodium channels in other physiological processes, such as muscle contraction and cardiac function. Additionally, there is ongoing research into the development of new compounds that can selectively block other types of ion channels, such as potassium channels, which could have important implications for the treatment of a variety of diseases.

Synthesis Methods

The synthesis of 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate involves the reaction of lidocaine with chloroacetyl chloride, followed by treatment with sodium azide to form the azido derivative. The azido derivative is then reacted with ethylenediamine to form the final product, 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate.

Scientific Research Applications

2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate has been used in a variety of scientific research applications, including the study of pain signaling, the role of sodium channels in neuronal function, and the development of new pain therapies. 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate has been shown to selectively block voltage-gated sodium channels in nociceptive neurons, which are responsible for transmitting pain signals to the brain.

properties

CAS RN

19351-36-1

Product Name

2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate

InChI

InChI=1S/C12H17N3O4/c13-11(16)18-8-6-15(7-9-19-12(14)17)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,16)(H2,14,17)

InChI Key

ZMKIXJQHDMCXRC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N

Canonical SMILES

C1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.